4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride
Overview
Description
4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride is a chemical compound used in scientific research for various purposes. It is also known as ibsulfoxam or IBX. This compound is a strong oxidizing agent and is used as an alternative to other oxidizing agents like chromium and permanganate.
Scientific Research Applications
Antimicrobial Applications
- Fadda et al. (2016) synthesized novel sulfonate derivatives with antimicrobial and antifungal activities. These compounds, including sulfonate functionalized quaternary ammonium salts, demonstrate the potential for antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis and Polymerization
- Chen et al. (2010) explored magnesium complexes with sulfonate phenoxide ligands as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate, indicating the role of sulfonyl chlorides in polymer science (Chen, Liu, Lin, & Ko, 2010).
Synthesis of Functional Aromatic Multisulfonyl Chlorides
- Percec et al. (2001) detailed the synthesis of functional aromatic multisulfonyl chlorides, highlighting the versatility of sulfonyl chlorides in the synthesis of complex organic molecules. This research demonstrates the importance of sulfonyl chlorides in constructing dendritic and other advanced molecular structures (Percec et al., 2001).
properties
IUPAC Name |
4-(4-propan-2-ylphenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-11(2)12-5-7-13(8-6-12)17-9-3-4-10-18(14,15)16/h5-8,11H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABXPDPXKXXSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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